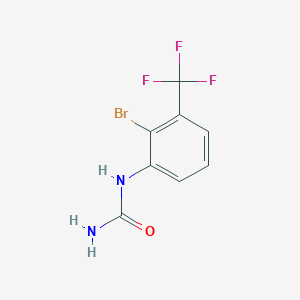

2-Bromo-3-(trifluoromethyl)phenylurea

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6BrF3N2O |

|---|---|

Molecular Weight |

283.04 g/mol |

IUPAC Name |

[2-bromo-3-(trifluoromethyl)phenyl]urea |

InChI |

InChI=1S/C8H6BrF3N2O/c9-6-4(8(10,11)12)2-1-3-5(6)14-7(13)15/h1-3H,(H3,13,14,15) |

InChI Key |

DVPIMFDHGRIQRK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)NC(=O)N)Br)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 2 Bromo 3 Trifluoromethyl Phenylurea

Precursor Synthesis and Functionalization

The assembly of 2-Bromo-3-(trifluoromethyl)phenylurea is contingent on the successful synthesis and functionalization of its core components. This involves the preparation of a specifically substituted aniline precursor, the introduction of the trifluoromethyl group onto the aromatic ring, and the formation of the urea (B33335) functional group.

Synthesis of Bromo-Substituted Phenyl Aniline Precursors

The foundational precursor for this compound is 2-Bromo-3-(trifluoromethyl)aniline. The synthesis of this intermediate can be approached through several strategic routes, primarily involving the bromination of a trifluoromethyl-substituted aniline or the trifluoromethylation of a bromo-substituted aniline.

A common and effective method for the bromination of anilines is electrophilic aromatic substitution. For instance, the bromination of 3-(trifluoromethyl)aniline would be the most direct route to the desired precursor. However, the amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. To achieve the desired 2-bromo substitution pattern and avoid polybromination, it is often necessary to first protect the amino group. This can be accomplished by acetylation with acetic anhydride to form the corresponding acetanilide. The acetyl group moderates the activating effect of the amino group and provides steric hindrance, which can favor ortho-substitution. Subsequent bromination of the N-acetyl-3-(trifluoromethyl)aniline with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like N,N-dimethylformamide (DMF) can yield the desired 2-bromo-N-acetyl-3-(trifluoromethyl)aniline. chemicalbook.com The protecting acetyl group can then be removed by hydrolysis under acidic or basic conditions to yield 2-Bromo-3-(trifluoromethyl)aniline. orgsyn.org

Alternatively, a synthetic pathway can commence from a pre-brominated and nitrated precursor. For example, the synthesis of the isomeric 4-Bromo-3-(trifluoromethyl)aniline can be achieved by the reduction of 2-bromo-5-nitrobenzotrifluoride. chemicalbook.com A similar strategy could be employed for the target 2-bromo isomer, starting from 2-bromo-3-nitrobenzotrifluoride. The reduction of the nitro group to an amine is typically carried out using methods such as catalytic hydrogenation with catalysts like Raney Nickel, or with reducing agents like iron powder in acidic medium. google.com

Table 1: Plausible Synthetic Routes to 2-Bromo-3-(trifluoromethyl)aniline

| Starting Material | Key Steps | Intermediate(s) | Final Precursor |

| 3-(Trifluoromethyl)aniline | 1. Acetylation (protection of NH2 group)2. Bromination (e.g., with NBS)3. Hydrolysis (deprotection) | N-acetyl-3-(trifluoromethyl)aniline,2-Bromo-N-acetyl-3-(trifluoromethyl)aniline | 2-Bromo-3-(trifluoromethyl)aniline |

| 2-Bromo-3-nitrobenzotrifluoride | 1. Reduction of nitro group (e.g., catalytic hydrogenation) | - | 2-Bromo-3-(trifluoromethyl)aniline |

Methods for Trifluoromethyl Group Introduction to Aromatic Systems

The introduction of a trifluoromethyl (CF3) group is a critical step in the synthesis of the target compound and can be achieved at different stages of the synthetic sequence. There are several established methodologies for the trifluoromethylation of aromatic rings. wikipedia.org

One of the earliest and most established methods for introducing a trifluoromethyl group is the chlorine/fluorine exchange reaction, often referred to as the Swarts reaction. wikipedia.orgnih.gov This method involves the treatment of a trichloromethyl-substituted aromatic compound with a fluorinating agent. The most common fluorinating agents for this transformation are antimony trifluoride (SbF3), often with a catalytic amount of antimony pentachloride (SbCl5), or anhydrous hydrogen fluoride (HF). wikipedia.orgmdpi.com For the synthesis of a precursor to this compound, this would entail starting with 2-bromo-3-(trichloromethyl)benzene and reacting it under Swarts conditions to convert the -CCl3 group to a -CF3 group. While effective, this method often requires harsh reaction conditions. nih.govnih.gov

An alternative strategy involves the use of smaller, fluorine-containing building blocks to construct the desired aromatic ring system. rsc.orgnih.govenamine.net This approach can offer better control over regioselectivity. For example, a trifluoromethyl-containing synthon could be used in a cycloaddition reaction to form the aromatic ring with the CF3 group already in place. Various trifluoromethylated building blocks, such as β-CF3-1,3-enynes, have been utilized in [4+2] cross-benzannulation reactions to construct trifluoromethylated benzene derivatives. nih.gov This methodology allows for the programmed assembly of highly substituted aromatic rings. mdpi.com

In recent years, methods for the direct introduction of a trifluoromethyl group onto an aromatic ring via C-H activation have gained significant attention. These methods can be broadly categorized based on the nature of the trifluoromethylating species: radical, electrophilic, or nucleophilic.

Radical Trifluoromethylation : This approach involves the generation of a trifluoromethyl radical (•CF3), which then adds to the aromatic ring. nih.gov A variety of reagents can serve as sources for the •CF3 radical, including trifluoroiodomethane (CF3I), sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent), and trifluoroacetic anhydride. researchgate.netnii.ac.jpresearchgate.net These reactions are often initiated by photoredox catalysis, allowing for mild reaction conditions. nih.gov The trifluoromethylation of arenes and heteroarenes has been successfully demonstrated using these methods. nih.gov

Electrophilic Trifluoromethylation : This method utilizes reagents that deliver an electrophilic trifluoromethylating species ("CF3+"). nih.gov Prominent examples of such reagents include hypervalent iodine compounds like the Togni reagents and sulfonium salts such as Umemoto's reagents. nih.govresearchgate.netchem-station.comnih.gov These reagents can trifluoromethylate a range of nucleophilic substrates, including electron-rich aromatic and heteroaromatic compounds.

Nucleophilic Trifluoromethylation : This strategy involves the reaction of an aryl halide with a nucleophilic source of the trifluoromethyl group ("CF3-"). acs.org A common source for the trifluoromethyl anion is trifluoromethyltrimethylsilane (TMSCF3), often referred to as the Ruppert-Prakash reagent. Copper-catalyzed cross-coupling reactions are frequently employed to facilitate the trifluoromethylation of aryl halides. acs.orgbeilstein-journals.orgacs.orgorganic-chemistry.org For the synthesis of the target precursor, this would involve the reaction of 2-bromo-3-iodoaniline with a nucleophilic CF3 source in the presence of a suitable catalyst.

Table 2: Comparison of Trifluoromethylation Methods

| Method | Reagents/Conditions | Advantages | Disadvantages |

| Chlorine/Fluorine Exchange | SbF3/SbCl5 or HF, high temperature | Cost-effective for large scale | Harsh conditions, limited functional group tolerance |

| Building Block Strategy | Fluorinated synthons, cycloaddition reactions | High regioselectivity | Availability of starting materials can be a limitation |

| Radical Trifluoromethylation | CF3I, CF3SO2Na; often photoredox catalysis | Mild conditions, good functional group tolerance | Can sometimes lead to mixtures of regioisomers |

| Electrophilic Trifluoromethylation | Togni or Umemoto reagents | Applicable to electron-rich aromatics | Reagents can be expensive |

| Nucleophilic Trifluoromethylation | TMSCF3, Cu-catalysis | Good for aryl halides | Requires a pre-functionalized (halogenated) aromatic ring |

Preparation of Urea Moiety Components

The final step in the synthesis of this compound is the formation of the urea linkage. The most common and direct method for this transformation is the reaction of the precursor amine, 2-Bromo-3-(trifluoromethyl)aniline, with an isocyanate.

The synthesis of the required isocyanate, 2-bromo-3-(trifluoromethyl)phenyl isocyanate, can be achieved by treating the corresponding aniline with phosgene (COCl2) or a phosgene equivalent. wikipedia.orgacs.org Due to the high toxicity of phosgene gas, safer alternatives such as triphosgene (bis(trichloromethyl) carbonate) or diphosgene (trichloromethyl chloroformate) are often used in laboratory settings. nih.gov The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrogen chloride byproduct. doubtnut.comnih.govacs.org

Once the 2-bromo-3-(trifluoromethyl)phenyl isocyanate is formed, it can be reacted with ammonia or an amine to generate the final urea product. For the synthesis of an N,N-disubstituted urea, the isocyanate would be reacted with the corresponding primary or secondary amine. In the case of this compound, the isocyanate is reacted with ammonia.

Alternatively, non-isocyanate-based methods for urea synthesis exist. For example, amines can react with carbon dioxide to form carbamic acids, which can then be dehydrated to isocyanates in situ and subsequently reacted with another amine. scholaris.cascholaris.caacs.org Another approach involves the reaction of an amine with a carbamoyl chloride or a related activated carbonyl species.

Table 3: Common Reagents for Urea Synthesis from Anilines

| Reagent | Reaction Type | Key Intermediate |

| Phosgene (COCl2) | Phosgenation | Isocyanate |

| Triphosgene | Phosgenation (safer alternative) | Isocyanate |

| Carbon Dioxide (CO2) | Dehydrative coupling | Carbamic acid, Isocyanate |

| Chloroformates | Carbamate formation and displacement | Carbamate |

Crafting the Core: Formation of the Phenylurea Linkage

The synthesis of this compound hinges on the formation of the phenylurea linkage, a critical step that can be achieved through various chemical reactions.

The Cornerstone of Urea Synthesis: Classical Approaches

Historically, the synthesis of phenylureas has relied on well-established, classical methods. A primary route involves the reaction of an appropriately substituted aniline with an isocyanate. researchgate.netchemicalbook.com In the context of this compound, this would typically involve the reaction of 2-bromo-3-(trifluoromethyl)aniline with a suitable isocyanate source. Another traditional method is the reaction of an aniline with phosgene or a phosgene equivalent to form an isocyanate in situ, which then reacts with another amine. However, due to the hazardous nature of phosgene, alternative reagents like triphosgene are often employed. researchgate.net A patent describes the synthesis of a similar compound, 1,1-dimethyl-3-(3-(trifluoromethyl)phenyl)urea, by reacting 3-trifluoromethylphenyl isocyanate with dimethylamine hydrochloride in the presence of an organic base. google.com

These classical methods, while effective, sometimes face limitations in terms of substrate scope and reaction conditions.

A Modern Touch: Advanced Coupling for Carbon-Nitrogen Bonds

Modern organic synthesis has witnessed the advent of powerful cross-coupling reactions, with the Buchwald-Hartwig amination emerging as a particularly valuable tool for the formation of carbon-nitrogen bonds. wikipedia.orgopenochem.org This palladium-catalyzed reaction offers a versatile and efficient alternative for constructing the phenylurea linkage, especially for complex substrates where classical methods may fall short. researchgate.netacsgcipr.orgorganic-chemistry.org The reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable phosphine ligand. wikipedia.org While direct application to form the urea bond in one step is less common, this methodology is crucial for synthesizing the precursor amines or for coupling a pre-formed urea-containing fragment to an aryl halide. The development of various generations of catalyst systems has expanded the scope of this reaction to include a wide range of amines and aryl coupling partners under increasingly mild conditions. wikipedia.org

| Reaction Type | Key Reagents | Advantages |

| Classical Urea Synthesis | Isocyanates, Amines | Well-established, straightforward |

| Buchwald-Hartwig Amination | Aryl Halides, Amines, Palladium Catalyst, Ligand | High efficiency, broad substrate scope, mild conditions |

Building Complexity: Multi-Step Pathways for Phenylurea Derivatives

The synthesis of more intricate phenylurea derivatives often necessitates multi-step reaction sequences. polimi.it These pathways allow for the introduction of diverse functional groups and structural motifs, leading to compounds with tailored properties. For instance, a synthetic route might begin with the nitration of a substituted benzaldehyde, followed by a series of transformations including nucleophilic aromatic substitution, oxidation, and a Horner-Wadsworth-Emmons reaction to build a complex side chain. nih.gov The resulting intermediate, containing an amino group, can then be reacted with an isocyanate to form the desired phenylurea derivative. nih.gov Subsequent hydrolysis of an ester group can provide the final product. nih.gov Such multi-step strategies offer a high degree of control over the final molecular architecture. researchgate.net

Expanding the Horizon: Synthesis of Analogs and Derivatives

The core structure of this compound serves as a scaffold for the creation of a multitude of analogs and derivatives, each with potentially unique properties.

A Library of Possibilities: Systematic Structural Modifications

The generation of research libraries containing systematically modified analogs of a lead compound is a cornerstone of modern drug discovery and materials science. nih.gov Starting from a common intermediate, various functional groups can be introduced at different positions of the this compound scaffold. For example, a series of derivatives can be synthesized by reacting a key amine intermediate with a variety of substituted isocyanates. mdpi.com This approach allows for the exploration of the structure-activity relationship (SAR), providing valuable insights into how different substituents influence the compound's properties. The synthesis of N,N'-diarylureas from two different substituted anilines using triphosgene is another example of creating diverse analogs. researchgate.net

| Modification Strategy | Example |

| Varied Isocyanates | Reaction of a common amine with a library of isocyanates |

| Substituted Anilines | Use of different anilines with triphosgene to form N,N'-diarylureas |

Strategic Swaps: Bioisosteric Replacements in the Molecular Scaffold

Bioisosteric replacement is a powerful strategy in medicinal chemistry where one atom or group of atoms is exchanged for another with similar physical or chemical properties, with the aim of enhancing a desired biological activity or optimizing pharmacokinetic properties. cambridgemedchemconsulting.comnih.govresearchgate.net In the context of this compound, the trifluoromethyl group itself is often considered a bioisostere of other groups. nih.gov Further modifications could involve replacing the bromine atom with other halogens or different functional groups. For instance, the pentafluorosulfanyl (SF5) group is sometimes used as a replacement for the trifluoromethyl group. nih.gov The phenyl ring could also be replaced by a different aromatic or heteroaromatic ring system, a concept known as scaffold hopping. nih.govresearchgate.net These strategic replacements can lead to the discovery of novel compounds with improved characteristics. nih.gov

| Original Group | Potential Bioisosteric Replacement |

| Trifluoromethyl (CF3) | Pentafluorosulfanyl (SF5), Tert-butyl, Halogen, Nitro group nih.gov |

| Bromine (Br) | Chlorine (Cl), Fluorine (F), Cyano (CN) |

| Phenyl Ring | Pyridyl, Thienyl, other heteroaromatic rings |

Synthesis of Macrocyclic and Supramolecular Derivatives Incorporating the Phenylurea Fragment

The phenylurea fragment, characterized by its urea functional group (–NH–CO–NH–), is a significant component in the field of supramolecular chemistry. This is primarily due to its capacity to form strong and directional hydrogen bonds. The N-H groups act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. This dual functionality allows phenylurea moieties to participate in self-assembly and molecular recognition events, forming predictable and stable non-covalent structures.

While specific research on macrocyclic derivatives of this compound is not extensively detailed, the broader class of phenylureas is widely used in constructing complex molecular architectures. The 3,5-bis(trifluoromethyl)phenyl motif, in particular, is recognized as a privileged group in the development of hydrogen-bond-based organocatalysts. researchgate.net The electron-withdrawing nature of trifluoromethyl groups enhances the acidity of the N-H protons, thereby strengthening their hydrogen-bonding capability. researchgate.net This principle is fundamental to their use in catalysts that activate substrates and stabilize transition states through double hydrogen bonding interactions. researchgate.net

Strategies for incorporating the phenylurea fragment into larger structures often involve bifunctional starting materials. For instance, a diamine can be reacted with a diisocyanate to form a polyurea, or a molecule containing both an amine and an isocyanate group can be designed to cyclize, forming a macrocycle. These macrocycles can act as hosts for anionic or neutral guest molecules, driven by the hydrogen-bonding interactions within the cavity. The formation of these host-guest complexes and other self-assembled structures like rosettes, tapes, or gels is a testament to the utility of the phenylurea fragment in designing functional supramolecular systems.

Optimization of Synthetic Yields and Purity for Research Applications

Achieving high yield and purity is paramount in the synthesis of this compound for research applications. The reliability and reproducibility of experimental results depend on the quality of the starting materials. Therefore, optimizing the reaction conditions and subsequent purification processes are critical steps in the compound's preparation. Key factors influencing the yield include reaction temperature, time, stoichiometry of reactants, and the choice of catalyst and solvent. Purity is ensured through effective monitoring of the reaction's progress and the application of rigorous purification strategies to remove unreacted starting materials, byproducts, and residual solvents.

Reaction Monitoring Techniques (e.g., Thin Layer Chromatography)

Thin Layer Chromatography (TLC) is a rapid, inexpensive, and sensitive technique for monitoring the progress of a chemical reaction. researchgate.net It allows for the qualitative analysis of a reaction mixture, helping to determine the point of completion and identify the presence of any byproducts. researchgate.net

The process involves the following steps:

Spotting : A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica gel or alumina on a glass or plastic backing). Spots of the starting materials are also applied as references.

Development : The plate is placed in a sealed chamber containing a shallow pool of a suitable solvent system (mobile phase). The solvent moves up the plate by capillary action.

Visualization : After development, the plate is dried and the separated components are visualized. This can be done under UV light if the compounds are UV-active, or by using a chemical staining agent (e.g., iodine vapor or potassium permanganate).

The retention factor (Rf value), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated for each component. The disappearance of the starting material spots and the appearance of a new product spot indicate the progression of the reaction. For phenylurea derivatives, a common mobile phase system could be a mixture of a polar solvent like ethyl acetate and a nonpolar solvent like n-hexane. researchgate.net

| Parameter | Description | Significance in Reaction Monitoring |

| Rf Value | Ratio of the distance traveled by the compound to the distance traveled by the solvent front. | Helps in identifying the product, starting materials, and byproducts based on their relative polarities. |

| Spot Intensity | The visual intensity of a spot on the TLC plate. | A decreasing intensity of the starting material spot and an increasing intensity of the product spot indicate reaction progress. |

| Co-spotting | Spotting the reaction mixture and a reference standard on the same lane. | Confirms the identity of a spot if it does not separate from the known standard. |

Purification Strategies for Research-Grade Compounds

Following the completion of the reaction, the crude product must be purified to obtain research-grade this compound. The choice of purification method depends on the physical properties of the compound and its impurities.

Recrystallization : This is a common technique for purifying solid compounds. It involves dissolving the crude product in a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving most impurities behind in the solution (mother liquor). The choice of solvent is critical for successful recrystallization.

Column Chromatography : For more challenging separations or to achieve very high purity, column chromatography is the preferred method. In this technique, a solution of the crude product is passed through a column packed with a stationary phase (e.g., silica gel).

A solvent or a mixture of solvents (the mobile phase or eluent) is used to move the components through the column.

Separation occurs because different components travel at different rates depending on their polarity and their affinity for the stationary and mobile phases.

Fractions are collected as the solvent exits the column, and those containing the pure product (as determined by TLC) are combined and the solvent is evaporated.

| Purification Method | Principle of Separation | Typical Application | Advantages | Disadvantages |

| Recrystallization | Difference in solubility of the compound and impurities in a specific solvent at different temperatures. | Purification of solid, crystalline compounds with thermally stable properties. | Simple, inexpensive, and can yield very pure crystals. | Requires finding a suitable solvent; can result in product loss in the mother liquor. |

| Column Chromatography | Differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase (eluent). | Separation of complex mixtures, purification of non-crystalline solids or oils, and isolation of products with similar polarities to impurities. | Highly versatile and effective for difficult separations. | More time-consuming, requires larger volumes of solvent, and can be more complex to perform. |

Mechanistic Investigations of Chemical Reactivity and Transformations of 2 Bromo 3 Trifluoromethyl Phenylurea

Degradation Pathways and Kinetics

The environmental fate and persistence of 2-Bromo-3-(trifluoromethyl)phenylurea are dictated by its susceptibility to various degradation processes. These include hydrolysis, oxidation, photochemical reactions, and microbial biotransformation.

Acid-Catalyzed Hydrolysis Mechanisms of Phenylureas

The hydrolysis of phenylurea compounds in acidic environments is a significant degradation pathway. The reaction mechanism is influenced by the acid concentration and the nature of substituents on the phenyl ring. rsc.orgrsc.orgresearchgate.net Generally, the process involves the protonation of the urea (B33335) moiety, making it more susceptible to nucleophilic attack by water.

The proposed mechanism for acid-catalyzed hydrolysis typically follows an addition-elimination pathway. researchgate.net The initial step is the protonation of the carbonyl oxygen or a nitrogen atom of the urea group. This is followed by the rate-determining step, which is the attack of a water molecule on the protonated substrate. rsc.orgresearchgate.net This leads to the formation of a tetrahedral intermediate, which then breaks down to yield an aniline derivative and carbamic acid, with the latter rapidly decomposing to ammonia and carbon dioxide.

Kinetic studies on various phenylureas show that the reaction often follows first-order kinetics. researchgate.net The rate of hydrolysis is highly dependent on the water activity, which can decrease at very high acid concentrations, sometimes leading to a maximum rate at intermediate acidities. rsc.orgresearchgate.net The electronic properties of substituents on the phenyl ring also play a crucial role; electron-withdrawing groups, such as the trifluoromethyl group in this compound, can influence the reaction rate by affecting the basicity of the urea group and the stability of reaction intermediates.

Table 1: General Parameters Affecting Acid-Catalyzed Hydrolysis of Phenylureas

| Parameter | Influence on Hydrolysis Rate | Mechanism |

|---|---|---|

| pH / Acidity | Rate is generally higher in acidic conditions but can show a maximum at intermediate acidities due to changes in water activity. rsc.orgresearchgate.net | Involves protonation of the urea group, facilitating nucleophilic attack by water. rsc.org |

| Temperature | Increased temperature generally increases the reaction rate, consistent with kinetic principles. researchgate.netresearchgate.net | Provides the necessary activation energy for the rate-determining step. |

| Substituents | Electron-withdrawing or donating groups on the phenyl ring alter the electron density of the urea moiety, affecting its reactivity. rsc.org | Influences the ease of protonation and the stability of the carbocation intermediate. |

| Water Activity | The rate shows a strong dependence on water activity, which can become the limiting factor at high acid concentrations. rsc.org | Water acts as the nucleophile in the rate-determining step of the hydrolysis reaction. researchgate.net |

Oxidative Transformation Processes in Aqueous Environments (e.g., Chlorination)

In aqueous environments, particularly during water treatment processes, phenylurea compounds can undergo oxidative transformation. Chlorination is a common disinfection method that can lead to the degradation of these compounds. nih.gov The addition of chlorine to water containing organic molecules results in complex reactions, forming various by-products. nih.gov

For phenylurea herbicides, oxidation with chlorine can lead to the formation of chlorinated derivatives and other degradation products. researchgate.net The reaction pathways are complex and depend on factors such as pH, chlorine dosage, and the presence of other substances like bromide ions in the water. nih.gov The presence of the phenylurea structure can lead to the formation of halogenated phenols and other potentially harmful disinfection by-products. nih.govresearchgate.net The trifluoromethyl group on this compound is generally stable to oxidation, but the aromatic ring and the urea side chain are potential sites for oxidative attack.

Photochemical Degradation Studies

Photochemical degradation is another important pathway for the transformation of phenylurea herbicides in the environment. oup.com This process can occur through direct photolysis, where the molecule absorbs sunlight and undergoes transformation, or indirect photolysis, involving photosensitizers. nih.govnih.gov

Studies on various phenylurea herbicides have shown that their degradation can be significantly enhanced in the presence of semiconductor photocatalysts like titanium dioxide (TiO₂) or zinc oxide (ZnO) under solar irradiation. nih.gov The degradation typically follows pseudo-first-order kinetics. nih.gov The proposed transformation pathways often involve N-dealkylation of the urea side chain. nih.gov For a compound like this compound, which lacks N-alkyl groups, degradation would likely proceed through hydroxylation of the aromatic ring or cleavage of the urea bond. Furthermore, the carbon-bromine bond can be susceptible to photolytic cleavage, a common degradation pathway for brominated aromatic compounds. nih.gov

Table 2: Common Transformation Pathways in Photodegradation of Phenylureas

| Transformation Pathway | Description | Resulting Products |

|---|---|---|

| N-Dealkylation | Stepwise removal of methyl or methoxy groups from the urea nitrogen atoms. nih.gov | N-demethylated and N-demethoxylated metabolites. |

| Hydroxylation | Addition of hydroxyl groups to the aromatic ring. | Hydroxylated phenylurea derivatives. |

| Urea Side-Chain Cleavage | Hydrolysis of the bond between the phenyl ring and the urea group. | Substituted anilines and their derivatives. |

| Debromination | Cleavage of the carbon-bromine bond, often induced by UV light. nih.gov | De-brominated aromatic compounds. |

Microbial Biotransformation Pathways and Metabolite Profiling

Microbial degradation is a critical process determining the fate of phenylurea herbicides in soil and water. researchgate.net A wide range of microorganisms, including bacteria and fungi, have been shown to biotransform these compounds. nih.gov The primary metabolic pathways often involve a series of enzymatic reactions.

The most common initial steps in the biodegradation of N,N-dimethyl substituted phenylureas are sequential N-demethylation reactions. oup.com This is followed by the hydrolysis of the urea side chain to yield the corresponding substituted aniline. oup.comgeus.dk For this compound, which is not N-alkylated, the primary microbial attack would likely be the hydrolytic cleavage of the urea group, producing 2-bromo-3-(trifluoromethyl)aniline. Other potential microbial transformations include hydroxylation of the aromatic ring and, under certain conditions, dehalogenation. nih.govmdpi.com

Metabolite profiling studies on herbicides like diuron and linuron have identified key intermediates such as N-(3,4-dichlorophenyl)urea (DCPU), N-(3,4-dichlorophenyl)-N-methylurea (DCPMU), and 3,4-dichloroaniline (3,4-DCA). nih.gov By analogy, the degradation of this compound would be expected to produce 2-bromo-3-(trifluoromethyl)aniline as a major metabolite.

Reactivity Towards Specific Chemical Reagents

The chemical structure of this compound, featuring a substituted aromatic ring, dictates its reactivity towards various chemical reagents.

Nucleophilic Substitution Reactions Involving Bromine Atom

The bromine atom attached to the aromatic ring can potentially undergo nucleophilic substitution. Such reactions on aryl halides, known as nucleophilic aromatic substitution (SNA_r), are generally less facile than those on alkyl halides. msu.edu For the reaction to proceed, the aromatic ring typically needs to be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the bromine atom). libretexts.org

In this compound, the trifluoromethyl (-CF₃) group is a potent electron-withdrawing group. However, it is positioned meta to the bromine atom. This positioning does not provide the direct resonance stabilization of the Meisenheimer complex intermediate that is crucial for a rapid SNA_r reaction. Therefore, nucleophilic substitution of the bromine atom would likely require harsh reaction conditions, such as high temperatures and pressures, or the use of strong nucleophiles and specialized catalysts. Alternative mechanisms, such as those proceeding through a benzyne intermediate, might also be possible under strongly basic conditions. While direct substitution is challenging, these reactions are a cornerstone of synthetic organic chemistry for modifying aromatic structures. libretexts.orglibretexts.org

Reactions at the Urea Moiety

The urea functional group, -NH-C(O)-NH-, in this compound offers several potential sites for chemical reactions. The nitrogen atoms are nucleophilic, and the carbonyl oxygen is Lewis basic. Reactions involving the urea moiety are crucial for both the synthesis of derivatives and the metabolic pathways of related compounds.

One of the fundamental reactions of the urea group is hydrolysis , which involves the cleavage of the C-N bonds. This process can be catalyzed by acids or bases. Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Basic hydrolysis, on the other hand, typically proceeds through the nucleophilic attack of a hydroxide ion on the carbonyl carbon. The rate and mechanism of hydrolysis of phenylureas can be significantly influenced by the nature and position of substituents on the aromatic ring.

Another important reaction at the urea moiety is alkylation or acylation of the nitrogen atoms. The lone pairs of electrons on the nitrogen atoms make them nucleophilic, allowing them to react with electrophiles such as alkyl halides or acyl chlorides. The specific nitrogen that undergoes reaction can be influenced by steric and electronic factors imposed by the substituents on the phenyl ring.

Nitrosation is a reaction that can occur at the nitrogen atoms of the urea group in the presence of nitrous acid (HNO₂). This reaction is of interest in the study of the metabolic activation of certain urea-containing compounds. The mechanism generally involves the electrophilic attack of the nitrosonium ion (NO⁺) on a nitrogen atom of the urea.

While specific experimental data for this compound is limited, the following table summarizes the expected reactivity at the urea moiety based on general principles of substituted phenylureas.

| Reaction Type | Reagents | Expected Product(s) | Mechanistic Notes |

| Acid-Catalyzed Hydrolysis | H₃O⁺ | 2-Bromo-3-(trifluoromethyl)aniline, CO₂, NH₃ | Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon. |

| Base-Catalyzed Hydrolysis | OH⁻ | 2-Bromo-3-(trifluoromethyl)aniline, CO₂²⁻, NH₃ | Nucleophilic attack of hydroxide on the carbonyl carbon. |

| N-Alkylation | R-X (Alkyl halide) | N-alkylated derivatives | Nucleophilic substitution at the nitrogen atoms. Regioselectivity depends on steric and electronic factors. |

| N-Acylation | R-COCl (Acyl chloride) | N-acylated derivatives | Nucleophilic acyl substitution at the nitrogen atoms. |

| Nitrosation | HNO₂ | N-nitroso derivatives | Electrophilic attack by the nitrosonium ion (NO⁺) on a nitrogen atom. |

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is subject to electrophilic aromatic substitution (EAS) reactions, where an electrophile replaces a hydrogen atom on the aromatic ring. The regioselectivity (the position of substitution) of these reactions is governed by the directing effects of the existing substituents: the bromo group, the trifluoromethyl group, and the ureido group (-NHCONH₂).

The ureido group is generally considered an ortho, para-directing and activating group. The nitrogen atom attached to the ring can donate its lone pair of electrons into the aromatic system through resonance, increasing the electron density at the ortho and para positions and stabilizing the arenium ion intermediate formed during electrophilic attack at these positions.

The bromo group is a deactivating but ortho, para-directing group. Although it is electron-withdrawing through its inductive effect, it can donate a lone pair of electrons through resonance, which directs incoming electrophiles to the ortho and para positions.

The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. It is a deactivating and meta-directing group. It deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position relative to itself.

In this compound, the positions for electrophilic attack are influenced by the combined effects of these three substituents. The ureido group at position 1, the bromo group at position 2, and the trifluoromethyl group at position 3 create a complex pattern of activation and deactivation.

The ureido group strongly directs ortho (position 6) and para (position 4).

The bromo group directs ortho (position 3, already substituted) and para (position 5).

The trifluoromethyl group directs meta (positions 5).

The following table summarizes the expected outcomes for common electrophilic aromatic substitution reactions on this compound, based on the directing effects of the substituents.

| Reaction Type | Reagents | Expected Major Product(s) | Mechanistic Considerations |

| Halogenation | X₂ / FeX₃ (e.g., Br₂, FeBr₃) | Substitution at position 4, 5, or 6 | The ureido group directs ortho and para. The bromo and trifluoromethyl groups also influence regioselectivity. |

| Nitration | HNO₃ / H₂SO₄ | Substitution at position 4, 5, or 6 | The strong electron-withdrawing groups may require harsh reaction conditions. |

| Friedel-Crafts Alkylation | R-Cl / AlCl₃ | Likely no reaction or low yield | The presence of strongly deactivating groups (-Br, -CF₃) generally inhibits Friedel-Crafts reactions. |

| Friedel-Crafts Acylation | R-COCl / AlCl₃ | Likely no reaction or low yield | Similar to alkylation, the deactivated ring is not sufficiently nucleophilic for this reaction. |

| Sulfonation | SO₃ / H₂SO₄ | Substitution at position 4, 5, or 6 | The reaction is often reversible. |

Advanced Spectroscopic and Structural Elucidation Studies of 2 Bromo 3 Trifluoromethyl Phenylurea and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

The proton NMR (1H NMR) spectrum of 2-Bromo-3-(trifluoromethyl)phenylurea is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the urea (B33335) moiety. The chemical shifts (δ) are influenced by the electronic effects of the bromine and trifluoromethyl substituents on the phenyl ring.

The aromatic region would likely display a complex multiplet pattern due to the spin-spin coupling between the three adjacent protons on the phenyl ring. Based on known substituent effects, the proton ortho to the bromine atom and meta to the trifluoromethyl group is expected to resonate at a different frequency compared to the other two aromatic protons.

The protons of the urea group (-NH-CO-NH2) are expected to appear as two separate signals. The -NH- proton attached to the phenyl ring will likely be a singlet, and its chemical shift would be downfield due to the deshielding effect of the aromatic ring and the carbonyl group. The -NH2 protons may appear as a broad singlet. For a related compound, phenylurea, the -NH proton signal appears at approximately 8.5 ppm, while the -NH2 protons are observed around 5.8 ppm in DMSO-d6 chemicalbook.com.

Table 1: Predicted 1H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.5 - 8.0 | Multiplet |

| Ar-NH-CO | 8.5 - 9.5 | Singlet |

Note: Predicted values are based on the analysis of similar compounds and may vary depending on the solvent and experimental conditions.

The carbon-13 NMR (13C NMR) spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are significantly affected by the electronegativity of the attached atoms and the presence of the aromatic ring.

The carbonyl carbon of the urea group is expected to have the most downfield chemical shift, typically in the range of 150-160 ppm hmdb.ca. The aromatic carbons will show a range of signals, with the carbons directly attached to the bromine and trifluoromethyl groups exhibiting characteristic shifts due to the electronic effects of these substituents. The carbon atom bonded to the trifluoromethyl group will also show coupling with the fluorine atoms, resulting in a quartet. For instance, the trifluoromethyl-substituted carbon in related compounds has been observed with a J-coupling constant of around 32 Hz rsc.org.

Table 2: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Urea) | 150 - 160 |

| C-Br | 110 - 120 |

| C-CF3 | 125 - 135 (quartet) |

| Aromatic-C | 120 - 140 |

| C-N | 135 - 145 |

Note: Predicted values are based on the analysis of similar compounds and may vary depending on the solvent and experimental conditions.

Fluorine-19 NMR (19F NMR) is a highly sensitive technique for the characterization of fluorine-containing compounds. The trifluoromethyl group in this compound will produce a single, sharp signal in the 19F NMR spectrum. The chemical shift of the CF3 group is sensitive to its electronic environment. For trifluoromethyl groups attached to an aromatic ring, the chemical shift typically appears in the range of -60 to -65 ppm relative to CFCl3 rsc.orgrsc.org. The presence of the ortho-bromo substituent may cause a slight deviation from this range.

Table 3: Predicted 19F NMR Chemical Shift for this compound

| Fluorine Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|

Note: Predicted values are based on the analysis of similar compounds and are referenced to CFCl3.

While specific experimental data for this compound is not available, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for the complete and unambiguous assignment of all 1H and 13C signals. COSY experiments would confirm the connectivity between the aromatic protons, while HSQC and HMBC would establish the correlations between protons and their directly attached or long-range coupled carbon atoms, respectively.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) spectroscopy, provides a "molecular fingerprint" of a compound by detecting the vibrations of its chemical bonds.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C-N, C-F, and aromatic C-H and C=C bonds.

The N-H stretching vibrations of the urea moiety typically appear as a broad band in the region of 3200-3500 cm-1. The carbonyl (C=O) stretching vibration is a strong and sharp band, expected around 1650-1700 cm-1 researchgate.net. The C-N stretching vibrations are usually observed in the 1200-1400 cm-1 region. The strong electron-withdrawing nature of the trifluoromethyl group gives rise to intense C-F stretching bands, typically found in the 1100-1300 cm-1 region. The aromatic ring will exhibit C-H stretching vibrations above 3000 cm-1 and C=C stretching vibrations in the 1400-1600 cm-1 range.

Table 4: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm-1) | Intensity |

|---|---|---|

| N-H Stretch (Urea) | 3200 - 3500 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| C=O Stretch (Urea) | 1650 - 1700 | Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |

| C-N Stretch | 1200 - 1400 | Medium |

| C-F Stretch (CF3) | 1100 - 1300 | Strong, Multiple Bands |

Note: Predicted values are based on characteristic group frequencies and the analysis of similar compounds.

Raman Spectroscopy

The urea group vibrations are particularly prominent. A strong peak anticipated around 1000-1010 cm⁻¹ can be assigned to the symmetric C-N stretching vibration azom.comresearchgate.netmonash.edu. Other key vibrations include the N-H scissoring modes, typically observed around 1616-1629 cm⁻¹ researchgate.net. The carbonyl (C=O) stretching vibration also provides valuable information about the intermolecular interactions, particularly hydrogen bonding.

The substituted benzene ring contributes a series of characteristic bands. Ring stretching vibrations are expected near 1600, 1580, and 1490 cm⁻¹ researchgate.net. The precise positions of these bands can be influenced by the nature and position of the substituents. The "ring breathing" mode, a symmetric stretching vibration of the entire ring, is also a characteristic feature. Additionally, vibrations associated with the C-Br and C-F bonds will be present. The C-Br stretching frequency is typically found in the lower wavenumber region, while the C-F stretching vibrations of the trifluoromethyl (CF₃) group are expected to appear as strong bands in the 1100-1300 cm⁻¹ region.

Table 1: Expected Characteristic Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Urea | Symmetric C-N Stretch | ~1000 - 1010 |

| Urea | N-H Scissoring | ~1616 - 1629 |

| Phenyl Ring | Ring Stretching | ~1490, 1580, 1600 |

| Trifluoromethyl | C-F Stretches | ~1100 - 1300 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical tool for determining the molecular weight and structural details of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments. For this compound (C₈H₆BrF₃N₂O), the exact mass of the molecular ion [M+H]⁺ can be calculated and compared with the experimentally determined value to confirm its identity.

The fragmentation pattern observed in the MS/MS spectrum offers further structural confirmation. Under ESI conditions, protonation would likely occur on the urea moiety. Subsequent fragmentation would be expected to involve the cleavage of the urea bridge, a common pathway for phenylurea compounds. Potential fragmentation pathways could include:

Cleavage of the N-C bond to yield fragments corresponding to the 2-bromo-3-(trifluoromethyl)aniline and isocyanic acid moieties.

Loss of the trifluoromethyl group or the bromine atom, leading to characteristic isotopic patterns in the mass spectrum, especially due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes).

Table 2: Predicted HR-ESI-MS Data for this compound

| Species | Formula | Calculated Exact Mass |

|---|---|---|

| [M] | C₈H₆BrF₃N₂O | 283.9619 |

X-ray Diffraction Analysis for Solid-State Structure Determination

The solid-state architecture of phenylurea derivatives is heavily influenced by a network of non-covalent interactions. For this compound, hydrogen bonding is expected to be the dominant interaction directing the crystal packing. The urea group contains two N-H moieties that act as hydrogen bond donors and a carbonyl oxygen that is a strong hydrogen bond acceptor.

A common and robust structural motif in diaryl ureas is the "urea tape" or α-network, where molecules are linked by bifurcated N-H···O=C hydrogen bonds, forming one-dimensional chains researchgate.netresearchgate.net. In this arrangement, each urea group donates two hydrogen bonds to and accepts two from its neighbors.

Beyond the primary urea tape, other interactions play a crucial role in assembling the final three-dimensional structure researchgate.net. These can include:

π-π Stacking: The aromatic phenyl rings can stack on top of each other, contributing to the stability of the crystal lattice.

C-H···O and C-H···F Interactions: Weaker hydrogen bonds involving carbon as a donor and oxygen or fluorine as an acceptor can further stabilize the packing.

Halogen Bonding: The bromine atom can act as a Lewis acidic site and interact with Lewis bases like the carbonyl oxygen or the nitrogen atoms of adjacent molecules.

The interplay between these various intermolecular forces dictates the final crystal packing, influencing the material's physical properties. The conformation of the molecule, particularly the torsion angles between the phenyl ring and the urea plane, is also a critical aspect of the crystal structure researchgate.net.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The spectrum of this compound is expected to be dominated by absorptions arising from π→π* transitions within the substituted aromatic ring.

The benzene ring and the urea group constitute a conjugated system. The absorption maxima (λmax) would correspond to the energy required to promote an electron from a π bonding orbital to a π* antibonding orbital. The presence of substituents on the phenyl ring—the bromine atom, the trifluoromethyl group, and the urea moiety—will influence the energy of these transitions and thus the position of the absorption bands. Generally, such aromatic systems show strong absorption in the UV region, typically below 300 nm. For instance, studies on a related compound, 2-Bromo-3,3,3-trifluoropropene, showed no significant absorption maxima above the solvent cutoff wavelength of approximately 210-220 nm regulations.gov. However, the extended conjugation in the phenylurea system would likely shift the absorption to slightly longer wavelengths compared to non-aromatic analogs.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-bromo-3-(trifluoromethyl)aniline |

| Isocyanic acid |

Computational Chemistry and Theoretical Modeling of 2 Bromo 3 Trifluoromethyl Phenylurea

Electronic Structure Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations can elucidate the fundamental properties of 2-Bromo-3-(trifluoromethyl)phenylurea, such as its three-dimensional shape, orbital energies, and charge distribution.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, this process involves finding the set of bond lengths, bond angles, and dihedral angles that correspond to the minimum energy on the potential energy surface.

Due to the presence of rotatable bonds, particularly the C-N bonds of the urea (B33335) linkage and the bond connecting the phenyl ring to the nitrogen, this compound can exist in multiple conformations. Conformational analysis is performed to identify the different stable conformers and their relative energies. This analysis is critical as the biological activity and physical properties of a molecule can be highly dependent on its preferred conformation. For phenylurea and its derivatives, non-planar structures are often predicted to be the low-energy minima.

Table 1: Representative Optimized Geometric Parameters for a Phenylurea Derivative (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O | 1.23 | - | - |

| C-N (amide) | 1.36 | - | - |

| C-N (aryl) | 1.42 | - | - |

| C-Br | 1.90 | - | - |

| C-CF3 | 1.50 | - | - |

| N-C-N | - | 115 | - |

| C-N-H | - | 120 | - |

| C-C-N-C (aryl-urea) | - | - | 45 |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar molecular fragments. Actual calculated values for this compound would require a specific DFT calculation.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more polarizable and more reactive. For phenylurea derivatives, the HOMO is typically localized on the phenyl ring and the urea moiety, while the LUMO is often distributed over the phenyl ring. The presence of the electron-withdrawing trifluoromethyl group and the bromine atom is expected to influence the energies of these orbitals.

Table 2: Illustrative Frontier Orbital Energies and Global Reactivity Descriptors

| Parameter | Value (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

| Ionization Potential (I) | 6.8 |

| Electron Affinity (A) | 1.5 |

| Electronegativity (χ) | 4.15 |

| Chemical Hardness (η) | 2.65 |

| Electrophilicity Index (ω) | 3.24 |

Note: These values are representative and intended for illustrative purposes. Actual values would be obtained from specific DFT calculations on this compound.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface, with different colors indicating regions of different electrostatic potential. Red typically represents regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent regions of neutral potential.

For this compound, the MEP map would likely show negative potential around the oxygen atom of the carbonyl group and potentially near the nitrogen atoms of the urea moiety, indicating these are sites for hydrogen bonding and electrophilic interactions. The hydrogen atoms of the N-H groups would exhibit positive potential, making them hydrogen bond donors. The electron-withdrawing nature of the trifluoromethyl group would likely create a region of positive potential on the phenyl ring.

Vibrational Frequency Analysis and Spectroscopic Correlations

The calculated vibrational spectrum for a similar compound, 1-(4-bromo-3-chlorophenyl)-3-methoxy-3-methylurea, has shown that DFT methods can accurately predict the vibrational modes associated with the phenylurea core. For this compound, characteristic vibrational frequencies would be expected for the N-H stretching, C=O stretching, and vibrations of the phenyl ring and the CF3 group.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups (Illustrative)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H | Stretching | 3400 - 3500 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C=O | Stretching | 1650 - 1680 |

| C-N | Stretching | 1200 - 1350 |

| C-F (of CF3) | Stretching | 1100 - 1200 |

| C-Br | Stretching | 500 - 600 |

Note: These are typical frequency ranges. Precise theoretical values require specific calculations and may be scaled to better match experimental data.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

While DFT calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations can be used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory of their positions and velocities.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or toxicity, respectively. These models are widely used in drug discovery and environmental science to predict the properties of new or untested chemicals.

Descriptor Generation

Molecular descriptors are numerical values that encode chemical information and transform it into a format suitable for mathematical analysis. The generation of these descriptors is the foundational step in the computational modeling of this compound, providing a quantitative characterization of its structural and electronic features.

Lipophilicity : This descriptor quantifies a molecule's affinity for a lipid-like environment versus an aqueous one. It is a critical factor in determining how a compound will behave in a biological system, influencing its absorption, distribution, metabolism, and excretion (ADME). For this compound, the presence of the bromine atom and the highly nonpolar trifluoromethyl (CF3) group on the phenyl ring significantly increases its lipophilicity.

Molecular Geometry : The three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles, defines the molecule's shape and steric properties. Computational methods, such as geometry optimization using quantum mechanics, are employed to determine the most stable conformation(s) of this compound. The geometry dictates how the molecule can fit into a biological target's binding site.

Quantum Chemical Descriptors : These descriptors are derived from the principles of quantum mechanics and provide detailed information about the electronic structure of the molecule. Calculations, often using Density Functional Theory (DFT), can yield values for the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, electrostatic potential, and atomic charges. These descriptors are crucial for understanding chemical reactivity and intermolecular interactions. For instance, the electron-withdrawing nature of the bromine and trifluoromethyl groups influences the electron distribution across the aromatic ring and the reactivity of the urea group.

Table 1: Key Molecular Descriptor Types for this compound

| Descriptor Category | Description | Key Structural Contributors in this compound |

| Lipophilicity | Measures the affinity of the molecule for nonpolar environments; crucial for membrane permeation. | Bromine atom, Trifluoromethyl (-CF3) group, Phenyl ring. |

| Polarity | Describes the distribution of electrical charge over the molecule; influences solubility and binding. | Urea (-NH-CO-NH-) group. |

| Molecular Geometry | The 3D arrangement of atoms, defining molecular size and shape. | Relative orientation of the substituted phenyl ring and the urea moiety, determined by rotatable bonds. |

| Quantum Chemical | Electronic properties derived from quantum mechanics, predicting reactivity and interaction potential. | Electron-withdrawing effects of Bromine and -CF3 groups, lone pairs on N and O atoms. |

Model Development and Validation for Activity/Toxicity Prediction

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or toxicity.

The development of such models for compounds like this compound involves a systematic process. First, a dataset of structurally similar compounds (e.g., various substituted phenylureas) with measured experimental data for a specific activity (like enzyme inhibition) or toxicity endpoint (like LD50) is compiled. For each compound in this training set, a wide range of molecular descriptors (as described in 5.4.1) are calculated.

Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM) and Random Forest, are then used to build a model that finds the best correlation between a subset of descriptors and the observed activity/toxicity. nih.govresearchgate.net For halogenated aromatic compounds, descriptors related to hydrophobicity (LogP), electronic effects (HOMO/LUMO energies), and steric factors are often found to be significant predictors of toxicity. nih.govnih.gov

Model validation is a critical step to ensure its predictive power and robustness. This is typically done through:

Internal Validation : Techniques like leave-one-out cross-validation (LOO-CV), where the model is repeatedly built on a subset of the data and tested on the remaining data point.

External Validation : The model's predictive ability is tested on an independent set of compounds (a test set) that was not used during the model development process. A robust model should accurately predict the activity or toxicity of these external compounds.

Such validated models can then be used to predict the potential activity or toxicity of new or untested compounds like this compound, prioritizing experimental resources. creative-bioarray.combeyondbenign.org

Computational Descriptors for Molecular Design and Library Screening

In modern drug discovery, computational descriptors are essential for virtual screening, where large libraries of chemical compounds are rapidly assessed to identify potential drug candidates. They also guide the optimization of lead compounds by predicting the effects of structural modifications on their "drug-like" properties.

Topological Polar Surface Area (TPSA)

TPSA is defined as the sum of the surfaces of all polar atoms (primarily oxygen and nitrogen) in a molecule, including their attached hydrogen atoms. wikipedia.org It is a powerful descriptor for predicting the transport properties of drugs, such as intestinal absorption and blood-brain barrier (BBB) penetration. openeducationalberta.canih.gov The TPSA for this compound is determined by the contributions of the nitrogen and oxygen atoms in its urea functional group. Molecules with a TPSA of less than 140 Ų are generally predicted to have good oral bioavailability. taylorandfrancis.comresearchgate.net

LogP (Partition Coefficient) Calculations for Biological Barrier Permeation Prediction

The octanol-water partition coefficient (LogP) is the primary measure of a molecule's lipophilicity. It is a key predictor of a compound's ability to permeate biological membranes via passive diffusion. nih.gov For drugs targeting the central nervous system (CNS), a specific LogP range is often required to cross the blood-brain barrier. acs.orgresearchgate.netnih.gov The LogP value for this compound is influenced by a combination of its lipophilic components (brominated phenyl ring, CF3 group) and its hydrophilic component (urea group). Computational algorithms calculate LogP by summing the contributions of individual atoms or fragments. A balanced LogP is essential; very high values can lead to poor aqueous solubility and metabolic instability, while very low values can hinder membrane permeation.

Hydrogen Bond Donor and Acceptor Counts

Hydrogen bonds are critical non-covalent interactions that govern molecular recognition, such as a drug binding to its protein target. wisc.edunih.gov Computational tools identify the number of hydrogen bond donors (typically N-H or O-H groups) and acceptors (typically nitrogen or oxygen atoms with lone pairs). youtube.comcurlyarrows.com In this compound, the urea moiety provides key hydrogen bonding capabilities.

Hydrogen Bond Donors : The two N-H groups in the urea linkage.

Hydrogen Bond Acceptors : The carbonyl oxygen atom (C=O) in the urea group.

These counts are fundamental parameters in many drug-likeness rules, such as Lipinski's Rule of Five, which suggests that orally active drugs should generally have no more than 5 hydrogen bond donors and 10 hydrogen bond acceptors. taylorandfrancis.com

Rotatable Bond Counts

A rotatable bond is defined as any single, non-ring bond attached to a non-hydrogen atom. rsc.org The number of rotatable bonds is a measure of a molecule's conformational flexibility. biotechinformers.comresearchgate.net While some flexibility is necessary for a molecule to adapt its conformation to a binding site (induced fit), excessive flexibility can be detrimental. kavrakilab.orgnih.gov A high number of rotatable bonds can lead to a significant entropic penalty upon binding, which reduces binding affinity. For this compound, the primary rotatable bond is the C-N bond connecting the phenyl ring to the urea group. A low count of rotatable bonds (generally ≤ 10) is considered favorable for good oral bioavailability. taylorandfrancis.com

Table 2: Calculated "Drug-Likeness" Descriptors for this compound (Illustrative Values)

| Descriptor | Definition | Value | Significance in Drug Design |

| TPSA (Ų) | Sum of surfaces of polar atoms (N, O). | ~58 | Predicts cell permeability and oral bioavailability. |

| LogP | Octanol-water partition coefficient. | ~3.5 | Predicts lipophilicity and permeation across biological barriers. |

| Hydrogen Bond Donors | Count of N-H and O-H groups. | 2 | Crucial for molecular recognition and target binding. |

| Hydrogen Bond Acceptors | Count of N and O atoms. | 1 | Crucial for molecular recognition and target binding. |

| Rotatable Bonds | Count of single bonds allowing free rotation. | 1 | Relates to conformational flexibility and binding entropy. |

Advanced Applications in Chemical Biology Research Involving 2 Bromo 3 Trifluoromethyl Phenylurea

Development as Chemical Probes for Biological Pathways

The strategic design of small molecules that can interrogate and modulate biological pathways is a cornerstone of chemical biology. Phenylurea derivatives, including 2-Bromo-3-(trifluoromethyl)phenylurea, serve as valuable templates for creating such chemical probes due to their ability to engage in specific molecular interactions.

Investigation of Molecular Mechanisms in Cell Proliferation and Apoptosis

Phenylurea and its analogs have demonstrated significant potential in the study of cell proliferation and apoptosis, two fundamental processes in cell biology and cancer research. While direct studies on this compound are limited, research on structurally related compounds provides insights into its probable mechanisms of action.

Trifluoromethylphenyl derivatives have been shown to induce apoptosis in cancer cells. For instance, certain Ugi adducts containing a trifluoromethyl group have been found to trigger apoptosis in human breast and lung cancer cell lines. nih.gov Mechanistic studies suggest that these compounds can activate key effector caspases, such as caspase-3 and caspase-9, which are crucial for executing the apoptotic program. nih.gov The presence of the trifluoromethyl group is often associated with enhanced cytotoxic efficacy. nih.gov

Similarly, bromo-substituted phenylthiourea derivatives have been synthesized and evaluated for their anticancer activity. N-(4-bromo)-benzoyl-N'-phenylthiourea, for example, has shown potent cytotoxic effects on HER2-positive breast cancer cells. ubaya.ac.id The pro-apoptotic activity of such compounds underscores the potential of halogenated phenylureas in cancer research. The induction of apoptosis is a key therapeutic strategy, and molecules that can modulate this pathway are of significant interest. mdpi.com

The combined presence of both a bromine atom and a trifluoromethyl group in this compound suggests that it could be a potent modulator of cell fate. The electron-withdrawing nature of these substituents can influence the electronic properties of the urea (B33335) moiety, potentially enhancing its interaction with biological targets involved in cell cycle regulation and apoptosis.

Table 1: Cytotoxic and Apoptotic Activity of Related Phenylurea Derivatives

| Compound/Derivative Class | Cell Line(s) | Observed Effect | Potential Mechanism |

| Trifluoromethyl Ugi Adducts | MDA-MB-231 (Breast Cancer), A549 (Lung Cancer) | Anti-proliferative, Apoptosis Induction nih.gov | Caspase-3/9 activation nih.gov |

| N-(4-bromo)-benzoyl-N'-phenylthiourea | HER2-Positive Breast Cancer | Cytotoxic Activity ubaya.ac.id | Not specified |

| Substituted 3-(trifluoromethyl)phenylthioureas | Colon (SW480, SW620), Prostate (PC3), Leukemia (K-562) | High cytotoxicity, Pro-apoptotic activity nih.gov | Induction of late apoptosis nih.gov |

Exploration of Anti-mycobacterial Action Mechanisms

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health threat, necessitating the discovery of new therapeutic agents with novel mechanisms of action. Phenylurea derivatives have emerged as a promising class of anti-mycobacterial compounds.

Several studies have reported the anti-mycobacterial activity of substituted phenylureas. nih.gov Recent research has elucidated that some of these compounds exert their effect by targeting the mycolic acid cell wall assembly, a crucial process for the survival of mycobacteria. nih.govresearchgate.net Specifically, the mycolic acid transporter MmpL3 has been identified as a key target. nih.govresearchgate.net Inhibition of MmpL3 disrupts the transport of mycolic acids to the cell envelope, leading to cell death. nih.gov

Chemical proteomics using affinity-based probes derived from a phenylurea scaffold successfully identified MmpL3 as a primary target. nih.govresearchgate.net This highlights the utility of these compounds as chemical probes to unravel the complexities of mycobacterial cell wall biosynthesis. The structural features of this compound, with its halogen and trifluoromethyl groups, could contribute to favorable interactions with the MmpL3 transporter, making it a candidate for the development of novel anti-tuberculosis agents.

Table 2: Anti-mycobacterial Phenylurea Derivatives and their Targets

| Compound Class | Target Organism | Identified Target | Mechanism of Action |

| Substituted Phenylureas | Mycobacterium tuberculosis | MmpL3 nih.govresearchgate.net | Inhibition of mycolic acid transport nih.govresearchgate.net |

| Diphenyl Urea Derivatives | Mycobacterium tuberculosis, Mycobacterium smegmatis | Mt-GuaB2 birmingham.ac.uk | Inhibition of inosine monophosphate dehydrogenase birmingham.ac.uk |

| 3,4-dichlorophenyl-ureas | Mycobacterium tuberculosis H37Rv | Not specified | Inhibition of growth nih.gov |

Studies on Insecticidal Mechanisms (e.g., against Spodoptera exigua, Plutella xylostella)

Phenylurea derivatives have a long history as insecticides, primarily acting as insect growth regulators. nih.gov Benzoylphenylureas, a subclass of phenylureas, are known to inhibit chitin biosynthesis, a vital process for the formation of the insect exoskeleton. nih.gov This disruption of molting is lethal to larval stages of various pests.

A number of novel phenylurea derivatives have been synthesized and shown to possess strong insecticidal activity against economically important pests such as the beet armyworm (Spodoptera exigua) and the diamondback moth (Plutella xylostella). nih.govnih.gov These compounds often exhibit higher efficacy than existing commercial insecticides. nih.gov The mechanism of action for this class of compounds is generally attributed to the inhibition of chitin synthesis. nih.gov

The structural features of this compound align with those of other active phenylurea insecticides. The presence of halogen and other substituents on the phenyl ring is a common feature in many commercial benzoylphenylurea insecticides. These groups can influence the compound's binding affinity to the target site, as well as its metabolic stability within the insect. Therefore, this compound could serve as a valuable chemical probe to further investigate the molecular details of chitin synthesis inhibition and to explore potential new binding sites or mechanisms of insecticidal action.

Molecular Recognition and Anion Binding Studies

The urea functional group is a well-established motif in supramolecular chemistry for its ability to form strong and directional hydrogen bonds. This property makes phenylurea derivatives, including this compound, excellent candidates for the design of synthetic receptors for molecular recognition, particularly for anion sensing.

Design of Receptors for Selective Anion Sensing

The development of artificial receptors capable of selectively binding and sensing anions is a significant area of research due to the crucial roles anions play in biological and environmental systems. The urea moiety, with its two N-H groups, acts as an effective hydrogen-bond donor for recognizing anionic guests.

The design of anion receptors based on the phenylurea scaffold can be fine-tuned by introducing various substituents on the phenyl ring. Electron-withdrawing groups, such as the trifluoromethyl group present in this compound, are known to increase the acidity of the urea N-H protons. This enhanced acidity leads to stronger hydrogen bonding interactions with anions and, consequently, higher binding affinities. nih.gov

The bromine atom in this compound can also influence the receptor's properties, potentially through steric effects or by participating in halogen bonding interactions. The combination of these substituents allows for the creation of a well-defined binding pocket with specific electronic and steric properties, which can be exploited for the selective recognition of particular anions. For instance, the geometric arrangement of the urea N-H donors can be designed to complement the shape and charge distribution of a target anion, such as fluoride, acetate, or dihydrogen phosphate. mdpi.com

Furthermore, the phenylurea core can be incorporated into more complex structures, such as molecular clefts or macrocycles, to create pre-organized binding cavities that enhance selectivity. The signaling of an anion binding event can be achieved by coupling the phenylurea receptor to a chromophore or fluorophore, where the binding interaction induces a change in the optical properties of the molecule, enabling colorimetric or fluorescent detection. nih.gov

Fluorescence-Based Detection Systems

There is currently no available research in scientific literature detailing the use of this compound in the development or application of fluorescence-based detection systems. Studies on other phenylurea compounds exist, but specific data for this compound in this context is absent.

Role in Catalysis and Materials Science (e.g., supramolecular systems)

Similarly, a thorough review of published research reveals no studies that describe the role of this compound in catalysis or its application in materials science, including the formation of supramolecular systems. While the broader class of phenylureas and related thioureas have been investigated for their catalytic activities due to their hydrogen-bonding capabilities, no such research has been published specifically for this compound.

Future Research Horizons for this compound: A Prospective Analysis

While the compound this compound is documented in chemical libraries, a comprehensive body of published research detailing its synthesis, biological activity, and potential applications remains largely unexplored. This article outlines prospective future research directions for this specific molecule, structured around emerging scientific methodologies. The following sections propose a roadmap for investigation, drawing upon established principles in chemical synthesis, computational modeling, and bioanalytical techniques to unlock the potential of this structurally distinct phenylurea derivative.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Bromo-3-(trifluoromethyl)phenylurea, and how can reaction efficiency be optimized?

- Methodological Answer : Begin with halogenation of a phenylurea precursor using brominating agents (e.g., NBS or Br₂), followed by trifluoromethylation via Ullmann coupling or cross-coupling reactions. Optimize efficiency by employing statistical experimental design (e.g., factorial design) to screen variables like temperature, catalyst loading, and solvent polarity. ICReDD’s integrated computational-experimental approach can narrow optimal conditions using quantum chemical calculations and data-driven feedback loops .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use NMR to confirm trifluoromethyl group integration and NMR for bromine substituent positioning. Mass spectrometry (EI or ESI) validates molecular weight, while FT-IR identifies urea functional groups (N-H stretching at ~3300 cm). Cross-reference with PubChem or NIST spectral databases for structural validation .

Q. What safety precautions are necessary when handling this compound?